Z-Phe-OH

Vue d'ensemble

Description

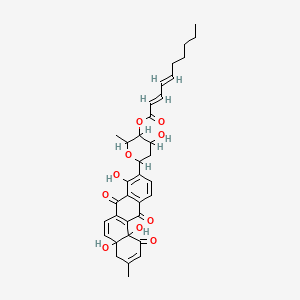

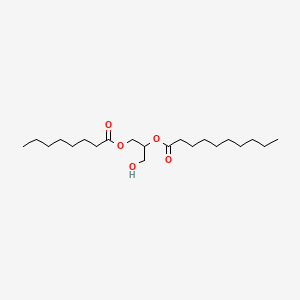

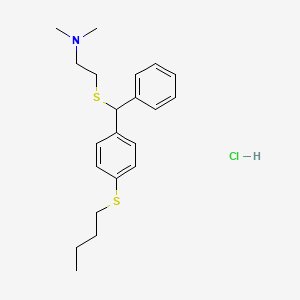

Carbobenzoxyphénylalanine, également connu sous le nom de NSC 402059, est un composé de formule moléculaire C17H17NO4 et de masse moléculaire 299,32 g/mol . Il est principalement connu pour son rôle d'inhibiteur de la thermolysine, ce qui le rend précieux dans diverses applications de recherche biochimique et pharmaceutique .

Mécanisme D'action

Target of Action

Z-Phe-OH, also known as Z-L-Phenylalanine, Carbobenzoxyphenylalanine, or N-CBZ-L-PHENYLALANINE, is a derivative of phenylalanine . Notably, it has shown an affinity for proteins involved in regulating cell growth, differentiation, and metabolism .

Mode of Action

The exact mode of action of this compound remains to be fully elucidated. This interaction can result in the modulation of various cellular processes, including cell growth, differentiation, and metabolism .

Biochemical Pathways

This compound, being a derivative of phenylalanine, is likely involved in the phenylalanine metabolic pathways . Phenylalanine is a precursor for thousands of additional metabolites in plants and is a vital component of proteins in all living organisms . Amino acids and amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a vital role in its bioavailability . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other interacting molecules. For instance, this compound is stable at a temperature of 85-87 °C . .

Analyse Biochimique

Biochemical Properties

Z-Phe-OH is involved in several biochemical reactions. It is a component of many natural proteins and is essential for human health . The body can convert this compound into tyrosine, which it then uses to synthesize the neurotransmitters dopamine and norepinephrine . This compound also plays a role in the production of other important amino acids .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is crucial for the production of neurotransmitter norepinephrine, which helps signals travel between the brain and the body’s nerve cells, maintains an awake or alert state, improves memory, and reduces hunger pains .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can be converted into tyrosine, which is then used to produce dopamine, a neurotransmitter that plays a key role in mental health and depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La carbobenzoxyphénylalanine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la protection du groupe amino de la phénylalanine avec un groupe carbobenzoxy (Cbz). Cela est généralement réalisé en faisant réagir la phénylalanine avec du chloroformiate de benzyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée dans des conditions contrôlées pour assurer la protection sélective du groupe amino .

Les méthodes de production industrielle de la carbobenzoxyphénylalanine impliquent des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour améliorer l'efficacité et le rendement .

Analyse Des Réactions Chimiques

La carbobenzoxyphénylalanine subit diverses réactions chimiques, notamment:

Oxydation: Elle peut être oxydée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction: Le composé peut être réduit en utilisant des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, le méthanol et l'éthanol, ainsi que des catalyseurs comme le palladium sur carbone pour les réactions d'hydrogénation . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais peuvent inclure divers dérivés de la phénylalanine .

Applications de la recherche scientifique

La carbobenzoxyphénylalanine a un large éventail d'applications de recherche scientifique:

Chimie: Elle est utilisée comme un bloc de construction dans la synthèse de peptides et d'autres molécules organiques complexes.

Mécanisme d'action

La carbobenzoxyphénylalanine exerce ses effets en inhibant l'activité de la thermolysine, une enzyme métalloprotéase. Le composé se lie au site actif de la thermolysine, empêchant l'enzyme d'interagir avec ses substrats naturels. Cette inhibition est obtenue par la formation d'un complexe stable entre la carbobenzoxyphénylalanine et l'enzyme, qui bloque l'activité catalytique de la thermolysine . Les cibles moléculaires et les voies impliquées comprennent les résidus du site actif de la thermolysine, qui sont essentiels pour sa fonction protéolytique .

Applications De Recherche Scientifique

Carbobenzoxyphenylalanine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Comparaison Avec Des Composés Similaires

La carbobenzoxyphénylalanine est unique par rapport aux autres composés similaires en raison de son activité inhibitrice spécifique contre la thermolysine. Des composés similaires incluent:

Carbobenzoxy-L-tryptophane: Un autre inhibiteur de la thermolysine avec un mécanisme d'action similaire mais une spécificité de substrat différente.

Carbobenzoxy-L-tyrosine: Inhibe également la thermolysine, mais présente des caractéristiques de liaison et une puissance distinctes.

Ces composés partagent des similitudes structurelles avec la carbobenzoxyphénylalanine, mais diffèrent dans leurs interactions spécifiques avec la thermolysine et d'autres enzymes .

Propriétés

IUPAC Name |

3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283588 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-57-6, 2448-45-5, 1161-13-3 | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1161-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3588-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.